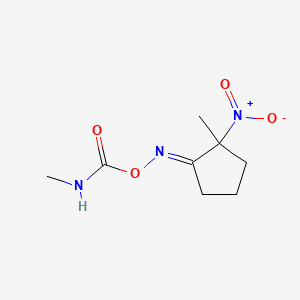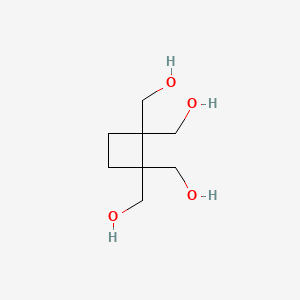
1,2-Bis(3-methylphenyl)-1,2-ethanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(3-methylphenyl)-1,2-ethanediol is an organic compound characterized by the presence of two 3-methylphenyl groups attached to a central ethanediol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(3-methylphenyl)-1,2-ethanediol typically involves the reaction of 3-methylbenzaldehyde with a suitable reducing agent. One common method is the reduction of 3-methylbenzaldehyde using sodium borohydride in an alcohol solvent, such as methanol or ethanol. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired diol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(3-methylphenyl)-1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction of the diol can lead to the formation of hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Corresponding diketones or carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Esters or ethers, depending on the substituent introduced.
Applications De Recherche Scientifique
1,2-Bis(3-methylphenyl)-1,2-ethanediol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its structural properties.
Mécanisme D'action
The mechanism of action of 1,2-Bis(3-methylphenyl)-1,2-ethanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups in the diol can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the aromatic rings may participate in π-π interactions with other aromatic systems, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis(2,6-dimethylphenyl)-1,2-ethanediol
- 1,2-Bis(4-methylphenyl)-1,2-ethanediol
- 1,2-Bis(3,4-dimethoxyphenyl)-1,2-ethanediol
Uniqueness
1,2-Bis(3-methylphenyl)-1,2-ethanediol is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its reactivity and interactions with other molecules. This structural feature may result in distinct physical and chemical properties compared to its analogs, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
24133-60-6 |
|---|---|
Formule moléculaire |
C16H18O2 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
1,2-bis(3-methylphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C16H18O2/c1-11-5-3-7-13(9-11)15(17)16(18)14-8-4-6-12(2)10-14/h3-10,15-18H,1-2H3 |
Clé InChI |
IDWIBXPQAIXDAG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(C(C2=CC=CC(=C2)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




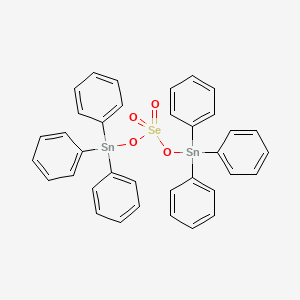
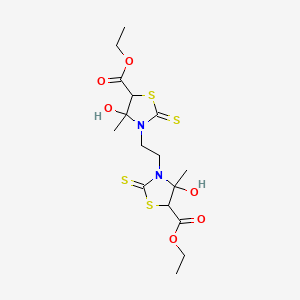
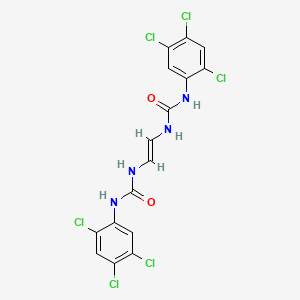

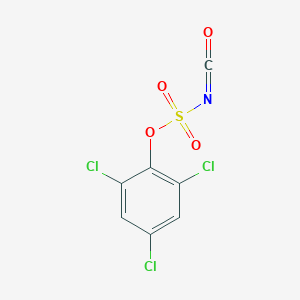
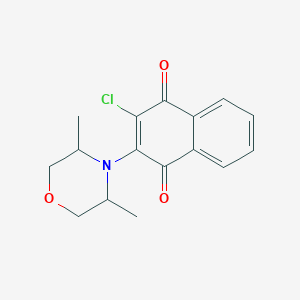
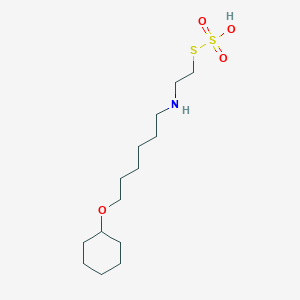

![[Nitroso(pyrimidin-2-yl)amino]acetic acid](/img/structure/B14701842.png)
